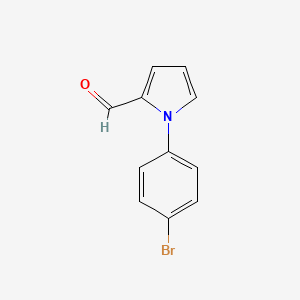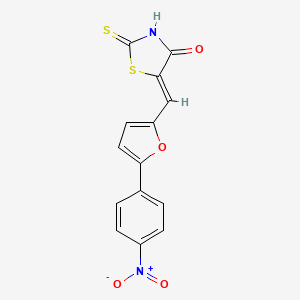
(Z)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thiazolidinones, which are characterized by a thiazolidine ring fused with a carbonyl group. The presence of a nitrophenyl group and a furan ring in its structure adds to its chemical diversity and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting thiourea with α-haloketones under basic conditions. This step forms the thiazolidine ring.
Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction involving furfural or its derivatives.
Addition of the Nitrophenyl Group: The nitrophenyl group is usually introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Final Condensation: The final step involves the condensation of the furan and nitrophenyl-substituted intermediates with the thiazolidinone core, often using a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors, automated synthesis systems, and stringent purification processes such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thioxothiazolidinone moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the nitro group, converting it to an amine. Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group. Reagents like sodium methoxide can be used for such transformations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the furan and thioxothiazolidinone rings.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (Z)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has been studied for its potential antimicrobial and anticancer properties. The presence of the nitrophenyl group is particularly significant, as it can interact with biological targets such as enzymes and receptors.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. The thiazolidinone core is known for its anti-inflammatory and antidiabetic activities, making this compound a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science.
作用機序
The mechanism of action of (Z)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and π-π interactions with biological macromolecules, while the thiazolidinone core can inhibit specific enzymes by mimicking natural substrates or binding to active sites.
類似化合物との比較
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents. They are well-known for their antidiabetic properties.
Nitrofuran Derivatives: Compounds with a nitrofuran moiety are known for their antimicrobial activities.
Thioxothiazolidinones: These compounds have a similar core structure but may differ in the substituents attached to the ring.
Uniqueness
What sets (Z)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one apart is the combination of the nitrophenyl group, furan ring, and thioxothiazolidinone core. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
特性
IUPAC Name |
(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4S2/c17-13-12(22-14(21)15-13)7-10-5-6-11(20-10)8-1-3-9(4-2-8)16(18)19/h1-7H,(H,15,17,21)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCIZVIDQRGWMB-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B2956611.png)

![6-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2956617.png)
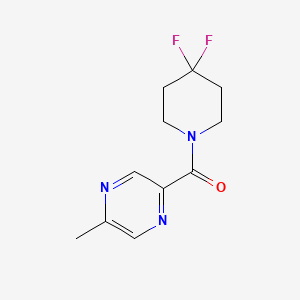
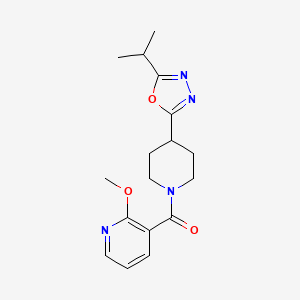
![5-Ethyl-2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2956624.png)
![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2956625.png)
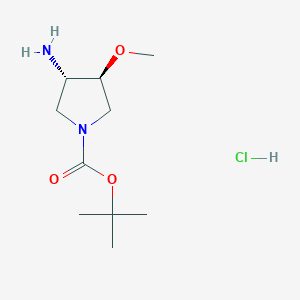
![N-(3-chloro-4-methylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2956627.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2956629.png)
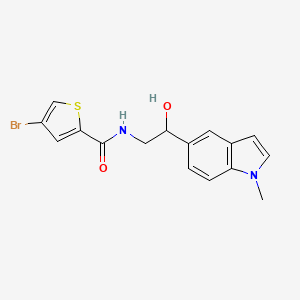
![2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B2956632.png)
